molecular formula C12H10BrClN2OS B2867152 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide CAS No. 1178355-25-3

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide

Cat. No.: B2867152
CAS No.: 1178355-25-3
M. Wt: 345.64
InChI Key: GRJYNQTWMBYSRA-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group, a chlorine atom, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-bromo-2-chloropyridine with 4-bromothiophen-2-ylmethylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Bases: Such as potassium phosphate, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a bromothiophene moiety, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c1-16(6-10-5-9(13)7-18-10)12(17)8-2-3-15-11(14)4-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJYNQTWMBYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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